molecular formula C3H7N B1630523 (s)-2-Methylaziridine CAS No. 41927-28-0

(s)-2-Methylaziridine

Cat. No.: B1630523
CAS No.: 41927-28-0
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-VKHMYHEASA-N
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Description

Significance of Three-Membered Heterocycles in Synthetic Strategies

Three-membered heterocycles, such as aziridines, epoxides, and thiiranes, are a class of cyclic organic compounds that incorporate at least one heteroatom—typically nitrogen, oxygen, or sulfur—within a three-atom ring. numberanalytics.comnumberanalytics.com Their prominence in synthetic chemistry stems from a unique combination of structural and electronic properties. The primary characteristic of these molecules is their significant ring strain, which arises from the deviation of their bond angles (approximately 60°) from the ideal tetrahedral angle of 109.5°. numberanalytics.commsu.eduwikipedia.org

This inherent strain makes three-membered heterocycles highly reactive and susceptible to ring-opening reactions when exposed to a wide variety of nucleophiles and electrophiles. numberanalytics.comnumberanalytics.comnih.gov The relief of this strain provides a powerful thermodynamic driving force for these transformations. Consequently, they serve as versatile and valuable intermediates in the synthesis of more complex, acyclic molecules. numberanalytics.comnumberanalytics.commsu.edu A key advantage of using these heterocycles is the potential for high stereochemical control; the ring-opening reactions often proceed with predictable stereoselectivity, allowing chemists to construct specific stereoisomers of a target molecule. numberanalytics.comnumberanalytics.com This feature makes them indispensable tools in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Role of (S)-2-Methylaziridine as a Chiral Synthon in Modern Organic Synthesis

Within the family of three-membered heterocycles, chiral aziridines have emerged as particularly important building blocks in asymmetric synthesis. researchgate.netscispace.com An aziridine (B145994) is a three-membered ring containing one nitrogen atom. wikipedia.orgresearchgate.net When the ring is substituted in a way that creates a stereocenter, and the compound is obtained in an enantiomerically pure form, it is known as a chiral synthon. This compound, the smallest chiral aziridine, is a prime example of such a synthon. wikipedia.org Its value lies in its ability to introduce a defined stereocenter into a new, more complex molecule through highly controlled reactions.

The utility of this compound is primarily demonstrated through its regio- and stereoselective ring-opening reactions. scispace.com When the nitrogen atom is "activated" by an electron-withdrawing group (such as a sulfonyl or acyl group), the aziridine ring becomes more susceptible to attack by nucleophiles. This attack typically occurs at the less substituted carbon atom (C-3), leading to the formation of a single, predictable stereoisomer. This controlled reactivity allows for the synthesis of a diverse array of nitrogen-containing compounds, including chiral amines, amino alcohols, and amino acids. nih.govscispace.com

For instance, the regioselective ring-opening of activated this compound with indole (B1671886) derivatives provides an efficient route to enantiomerically enriched β-substituted tryptamines, which are important structural motifs in medicinal chemistry. nih.gov Similarly, it can be used in cycloaddition reactions to construct larger, more complex heterocyclic systems like piperidines. acs.org The predictable nature of these transformations makes this compound a powerful tool for chemists aiming to build intricate molecular architectures with precise stereochemical control.

Detailed Research Findings: Applications of this compound

The following tables summarize key research findings on the application of this compound in various synthetic transformations.

Table 1: Regioselective Ring-Opening of N-Protected this compound with Indole Derivatives

This table details the synthesis of β-substituted tryptamines through the reaction of N-protected this compound with various indole nucleophiles. The reaction demonstrates the regioselective attack of the indole at the less-substituted carbon of the aziridine ring.

Reactant 1: Aziridine DerivativeReactant 2: Indole DerivativeProductYieldReference
(S)-4-nitrobenzyl 2-methylaziridine-1-carboxylateIndole(R)-4-nitrobenzyl (1-(1H-indol-3-yl)propan-2-yl)carbamate63% nih.gov
(S)-4-nitrobenzyl 2-methylaziridine-1-carboxylate5-Chloroindole(R)-4-nitrobenzyl (1-(5-chloro-1H-indol-3-yl)propan-2-yl)carbamate65% nih.gov
(S)-4-nitrobenzyl 2-methylaziridine-1-carboxylate5-Methoxyindole(R)-4-nitrobenzyl (1-(5-methoxy-1H-indol-3-yl)propan-2-yl)carbamate70% nih.gov

Table 2: Synthesis of Chiral 1-(2-aminoalkyl)aziridines

This table illustrates the synthesis of vicinal diamines through the ring-opening of N-benzoyl activated aziridines with this compound acting as the nucleophile. This reaction highlights the stereoselective formation of a new carbon-nitrogen bond.

Activated AziridineNucleophileConditionsProductYieldReference
(R)-N-benzoyl-2-isopropylaziridineThis compoundEthanol, 80 °C, 2hN-((1S)-1-(((S)-2-methylaziridin-1-yl)methyl)-2-methylpropyl)benzamide~30% arkat-usa.org

Table 3: Synthesis of Chiral Compounds from this compound

A summary of various synthetic applications demonstrating the versatility of this compound as a chiral building block.

Starting MaterialKey TransformationProduct ClassSignificanceReference
This compound derivativeInter-intramolecular double alkylation of diethyl malonateCyclopropanesStereoselective synthesis of carnosadine derivatives acs.org
(S)-N-tosyl-2-methylaziridine[3+3] Cycloaddition with a TMM-donorPiperidinesEnantioselective synthesis of 2-substituted piperidines acs.org
This compoundRing opening with thiols followed by protectionα-MethylcysteinesAsymmetric synthesis of non-proteinogenic amino acids acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDGMOYKSFPLSE-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

57.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41927-28-0, 52340-20-2
Record name Aziridine, 2-methyl-, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylenimine, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYLENIMINE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Advanced Synthetic Methodologies for S 2 Methylaziridine and Analogues

Asymmetric Synthesis Approaches

The synthesis of chiral compounds in their optically pure form is a central challenge in organic chemistry. scielo.br Asymmetric synthesis strategies for producing (S)-2-methylaziridine are designed to control the stereochemistry at the C-2 position, ensuring high enantiomeric purity. These approaches can be broadly categorized based on the source of chirality: the use of enantiopure starting materials, the application of stereoselective reactions, or the transformation of existing chiral building blocks.

Strategies Utilizing Chiral Precursors

One of the most direct methods for synthesizing this compound involves the use of readily available, enantiomerically pure starting materials derived from the chiral pool. (S)-alaninol, which is derived from the natural amino acid (S)-alanine, is a common and effective precursor.

The synthesis typically involves a two-step process: activation of the hydroxyl group of the amino alcohol, followed by intramolecular cyclization. A common procedure involves the N-tosylation and O-tosylation of (S)-alaninol in a one-pot reaction, which, upon intramolecular nucleophilic substitution, yields the N-tosyl-(S)-2-methylaziridine. arkat-usa.org An improved, single-step procedure starting from chiral β-amino alcohols like (S)-alaninol has been developed, involving a sequential one-pot N-tosylation/O-tosylation and subsequent intramolecular nucleophilic substitution to provide the target aziridines in excellent yields. arkat-usa.org For instance, N-tosyl-(S)-2-methylaziridine was prepared from (S)-alaninol with an 89% yield. arkat-usa.org The N-protecting group, such as a tosyl or Boc group, can be removed in subsequent steps if the free NH-aziridine is required. scielo.br

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are fundamental to the synthesis of chiral aziridines. These methods establish the stereocenter during the ring-formation step, often starting from achiral or prochiral substrates in the presence of a chiral influence.

The Wenker synthesis and its subsequent modifications represent a classical and widely used approach for converting vicinal amino alcohols to aziridines. wikipedia.org The process involves the esterification of the amino alcohol (typically to a sulfate (B86663) ester) followed by an intramolecular cyclization under basic conditions. wikipedia.orgthieme-connect.com

The traditional Wenker synthesis often required harsh conditions, such as hot concentrated sulfuric acid, which limited its applicability. thieme-connect.com Modern modifications have introduced milder reaction conditions, expanding the scope of the synthesis. thieme-connect.comresearchgate.net An improved method involves the conversion of amino alcohols to their hydrogen sulfates using chlorosulfonic acid under gentle conditions, followed by cyclization with a base like sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate. thieme-connect.comorganic-chemistry.org This mild approach is suitable for amino alcohols that are unstable in hot sulfuric acid. thieme-connect.com

A significant advancement has been the development of a biphasic "one-pot" process for the modified Wenker cyclization. nih.govacs.org This procedure allows for the cyclization of a range of amino alcohols, retaining the enantiopurity of the starting material in the final aziridine (B145994) product. nih.gov For example, a 100 mmol scale one-pot reaction of N-benzylethanolamine in a toluene/aqueous NaOH biphasic system afforded the corresponding aziridine in 62% yield. amazonaws.com

Table 1: Examples of Aziridine Synthesis via Modified Wenker Cyclization

Starting Amino Alcohol Product Yield Reference
(S)-Alaninol N-Tosyl-(S)-2-methylaziridine 89% arkat-usa.org
(S)-Phenylalaninol N-Tosyl-(S)-2-benzylaziridine 91% arkat-usa.org
(S)-Valinol N-Tosyl-(S)-2-isopropylaziridine 86% arkat-usa.org
(S)-2-Amino-1-phenylethanol (S)-2-Phenylaziridine 78% thieme-connect.com

Yields are for the N-tosylated aziridine product after purification.

Approaches via Sulfinimines and Other Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org In aziridine synthesis, N-sulfinylimines (specifically tert-butanesulfinimines) have emerged as exceptionally versatile chiral auxiliaries. researchgate.net

The condensation of chiral sulfinamides with aldehydes or ketones produces enantiopure N-sulfinylimines. researchgate.net These intermediates can then undergo diastereoselective reactions to form substituted aziridines. One prominent method is the aza-Darzens reaction, which involves the reaction of an N-sulfinylimine with an enolate of an α-haloester. nih.govresearchgate.net This approach provides access to highly substituted aziridines with excellent yields and stereoselectivity. nih.govacs.org

Table 2: Diastereoselective Synthesis of Aziridines using N-tert-butanesulfinyl Imines

Imine Substrate Reagent Product Yield Diastereomeric Ratio (dr) Reference
(Rs)-N-(4-chlorobenzylidene)-tert-butanesulfinamide Ethyl bromoacetate (2R,3R)-Ethyl 1-(tert-butylsulfinyl)-3-(4-chlorophenyl)aziridine-2-carboxylate 85% >95:5 researchgate.net
(Rs)-α-Chloro-N-(4-chlorophenyl)methylidene-tert-butanesulfinamide MeMgCl (Rs,S)-1-(tert-butylsulfinyl)-2-(4-chlorophenyl)-2-methylaziridine 72% >98:2 rsc.org
Various aryl sulfinyl imines Sulfur ylide (from carboxymethylsulfonium betaine) Aryl substituted aziridines High Good researchgate.net

Stereoselectivity is highly dependent on the specific substrates and reaction conditions.

Enantiospecific Transformations for Chiral Aziridine Building Blocks

Enantiospecific transformations utilize the existing chirality of a starting material to create a new chiral product where the stereochemistry is directly transferred. Chiral aziridines, such as this compound, are excellent substrates for such reactions, serving as versatile three-carbon chiral building blocks. bioorg.org

A key class of these transformations is the stereospecific ring expansion of chiral aziridines. For instance, chiral vinyl aziridines can be stereospecifically ring-expanded to chiral 3-pyrroline (B95000) products using a copper catalyst. nih.gov The stereochemistry of the starting aziridine dictates the final stereochemistry of the pyrroline, allowing for controlled access to either 2,5-cis or 2,5-trans isomers. nih.gov Similarly, Lewis acid-catalyzed cycloaddition reactions between chiral aziridine-2-carboxylates and isocyanates proceed stereospecifically to yield enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org The configuration at the C-2 position of the aziridine is retained in the C-4 position of the product. bioorg.org

The desymmetrization of meso-aziridines is another powerful enantiospecific strategy. In this approach, a prochiral or meso-aziridine is converted into a chiral molecule through the enantioselective ring-opening with a nucleophile, catalyzed by a chiral catalyst, such as a chiral phosphoric acid. beilstein-journals.org This provides access to 1,2-difunctionalized chiral amines with high enantioselectivity. beilstein-journals.org

Emerging Synthetic Techniques for Substituted Methylaziridines

Research into aziridine synthesis continues to evolve, with new techniques offering improved efficiency, broader substrate scope, and novel reaction pathways. These emerging methods often leverage advances in catalysis.

One significant development is the transition-metal-catalyzed enantioselective aziridination of alkenes. While aziridination of activated olefins is well-established, simple unactivated alkenes have posed a greater challenge. nih.govnih.gov Recently, a planar chiral rhodium indenyl catalyst has been shown to facilitate the enantioselective aziridination of unactivated terminal alkenes with high functional group tolerance and excellent enantioselectivity. nih.govnih.gov This method provides a direct route to valuable chiral aziridines from simple olefin precursors. Another approach uses a chiral cation to control a substrate-directed enantioselective aziridination of alkenyl alcohols, enabling asymmetric nitrene transfer to a variety of alkene substitution patterns. acs.org

Multicomponent reactions (MCRs) are also gaining traction for the efficient construction of complex molecules. A catalytic asymmetric aziridination has been developed as a multicomponent reaction involving the addition of diazo ester compounds to N-protected aldimines, catalyzed by a chiral Brønsted acid (BOROX catalyst), to afford cis-aziridine-2-carboxylates in good yields and high enantiomeric excess. mdpi.com

Furthermore, novel rearrangements are expanding the synthetic utility of aziridines. A sigmatropic rearrangement of 2-vinyl aziridine 2-carboxylates, derived from chiral sulfinimines, has been reported to produce unusual chiral cyclic sulfoximines with complete stereocontrol. nih.gov Such innovative transformations highlight the ongoing expansion of the synthetic chemist's toolkit for creating and utilizing chiral aziridine derivatives.

Dehydrochlorination Routes

Dehydrochlorination represents a fundamental approach to the synthesis of aziridines, proceeding through an intramolecular cyclization of a β-chloroamine precursor. This method hinges on the removal of hydrogen chloride (HCl) by a base, prompting a ring-closing nucleophilic substitution to form the strained three-membered aziridine ring.

A key strategy involves the base-mediated cyclization of α-chloro-β-aminopropionitrile derivatives. In this route, a precursor such as α-chloro-β-amino-2-methylpropionitrile is treated with an alkali metal hydroxide, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically conducted in an aqueous or alcoholic solvent at elevated temperatures, often between 60–65°C, to induce dehydrohalogenation and subsequent cyclization to the aziridine ring.

The mechanism is analogous to the well-studied dehydrochlorination of 1,2-chlorohydrins to form oxiranes. researchgate.net It involves a two-step process: a rapid, reversible deprotonation of the amine by the hydroxide base to form an amido anion, followed by a slower, rate-determining intramolecular SN2 attack by the nitrogen anion, displacing the chloride ion to form the aziridine. researchgate.net

Another variation of this principle involves the cyclization of α-halo imines. rsc.org In these syntheses, an α-chloro imine undergoes nucleophilic addition, and the subsequent intermediate cyclizes via intramolecular substitution of the chloride to yield the aziridine. rsc.org

Table 1: Reaction Parameters for Base-Mediated Cyclization

ParameterConditionsSource
Precursor α-chloro-β-amino-2-methylpropionitrile
Base Alkali Metal Hydroxides (e.g., NaOH, KOH)
Solvent Aqueous or Alcoholic Solvents
Temperature 60–65°C
Mechanism Base-induced dehydrohalogenation

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers a powerful and often stereoselective pathway for synthesizing this compound and its analogues. wikipedia.orgorganicchemistrydata.org These methods typically involve the reduction of a suitable precursor in the presence of a metal catalyst and a hydrogen source. wikipedia.org

One advanced and highly enantioselective method is the asymmetric transfer hydrogenation of a prochiral α-amino ketone precursor. scielo.br This process utilizes a hydrogen donor, such as a formic acid/triethylamine mixture, in place of gaseous hydrogen. wikipedia.orgscielo.br For the synthesis of the chiral 2-methyl aziridine, a precursor like (±)-N-(tBoc)-1-aminopropan-2-one can be reduced using a ruthenium-based catalyst. scielo.br The stereoselectivity is induced by a chiral ligand, such as (1R,2R)-N-(para-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN). scielo.br The resulting chiral β-hydroxy amine is then cyclized in a subsequent step, often by treatment with tosyl chloride and a base, to yield the target this compound with high enantiomeric excess. scielo.br

Table 2: Asymmetric Transfer Hydrogenation for Chiral Aziridine Synthesis

ComponentDescriptionSource
Precursor (±)-N-(tBoc)-1-aminopropan-2-one scielo.br
Catalyst System (p-cymene)ruthenium(II) chloride dimer with (1R,2R)-TsDPEN ligand scielo.br
Hydrogen Source 5:2 formic acid/triethylamine mixture scielo.br
Intermediate Chiral N-tBoc-1-amino-2-propanol scielo.br
Cyclization Treatment with tosyl chloride and base scielo.br
Product R-(-)-N-tBoc-2-methyl aziridine (enantiomer of S) scielo.br

Note: The specific experiment yielded the R-enantiomer due to the choice of the (1R,2R)-TsDPEN ligand. Use of the corresponding (1S,2S) ligand would produce the (S)-enantiomer.

An alternative catalytic hydrogenation route involves the reduction of a nitro-containing precursor. For instance, a compound like (R)-2-nitropropane can be hydrogenated using a palladium on carbon (Pd/C) catalyst under elevated temperature and hydrogen pressure to produce the corresponding amine, which can then be converted to the aziridine. The synthesis of the necessary nitro-alcohol precursors, such as 2-nitro-2-methyl-1-propanol, is well-established and provides a viable starting point for this pathway. google.com

Industrial Scale Synthetic Considerations for 2-Methylaziridine (B133172) Production

The transition from laboratory-scale synthesis to large-scale industrial production of 2-methylaziridine requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally considerate. google.com

One patented industrial method focuses on the synthesis from readily available materials: isopropanolamine, sulfuric acid, and a liquid alkali (e.g., sodium hydroxide solution). google.com This process is designed to be mild and conducive to large-scale operations. The key stages are:

Esterification: Isopropanolamine is reacted with sulfuric acid to form the corresponding sulfate ester. This reaction is carefully controlled, often by dropwise addition of the acid over several hours while managing the temperature. google.com

Cyclization/Hydrolysis: The sulfate ester intermediate is then treated with a strong base, such as liquid sodium hydroxide, which induces cyclization to 2-methylaziridine. google.com

Purification: The final product is purified through a series of distillation steps. An initial normal pressure distillation is followed by a low-pressure fractional distillation to achieve high purity, often exceeding 99%. The use of a solid alkali like sodium hydroxide during purification helps to remove residual water and by-products. google.com

This method is noted for producing few by-products, making it more environmentally friendly than some alternative routes. google.com The scalability is enhanced by using standard industrial equipment and manageable reaction conditions. google.com

Research into optimizing industrial conditions has examined parameters such as solvent choice and drying agents to maximize yield. Toluene and dichloromethane (B109758) have been used as solvents, with drying agents like calcium oxide (CaO) or potassium carbonate (K₂CO₃) employed, achieving yields as high as 92.6%.

Table 3: Comparison of Industrial Synthesis Parameters

ParameterMethod 1 (Patent CN110003072A)Method 2 (Patented Embodiment)
Starting Material Isopropanolamine(Not specified, likely amino alcohol)
Reagents Sulfuric acid, liquid sodium hydroxide, solid NaOH(Not specified), Toluene, CaO
Key Steps Esterification, Hydrolysis, DistillationReaction, Drying
Temperature Esterification: 45-105°C; Hydrolysis: ~45°CReaction: -10 to -8°C
Reported Purity ≥99%(Not specified)
Reported Yield (Not specified)92.6%
Source google.com

Mechanistic Investigations of S 2 Methylaziridine Reactivity

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of (S)-2-methylaziridine is a cornerstone of its synthetic utility, providing a pathway to a diverse array of chiral 1,2-disubstituted amine derivatives. The reaction generally proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. nih.gov The site of this nucleophilic attack and the stereochemical fate of the chiral center are critical aspects of these transformations.

Regioselectivity Determinants

The regioselectivity of the ring-opening of this compound refers to the preferential attack of a nucleophile at either the substituted (C2) or unsubstituted (C3) carbon atom of the aziridine (B145994) ring. This selectivity is influenced by a combination of steric hindrance, electronic effects, and the presence of catalysts.

The regiochemical outcome of the nucleophilic attack is a balance between steric and electronic factors. The methyl group at the C2 position presents a steric barrier to the approaching nucleophile. Consequently, under neutral or basic conditions with non-activated aziridines, nucleophilic attack often preferentially occurs at the less sterically hindered C3 position. researchgate.netnih.gov

Electronically, the methyl group is an electron-donating group, which can influence the electron density at the adjacent carbon atom. However, in many cases, the steric effect is the dominant factor in determining the site of attack. For instance, theoretical studies using density functional theory (DFT) have shown a preference for backside attack at the C3 carbon atom in the reaction of 2-methylaziridine (B133172) with methylamine (B109427). researchgate.netnih.gov

The nature of the substituent on the nitrogen atom also plays a crucial role. Electron-withdrawing groups on the nitrogen activate the aziridine ring towards nucleophilic attack. nih.gov Conversely, electron-donating groups on the nitrogen, such as alkyl groups, render the aziridine less reactive and often require activation by an electrophile. semanticscholar.org

A summary of steric and electronic influences on regioselectivity is presented in the table below.

FactorInfluence on Nucleophilic Attack at C2 (Substituted)Influence on Nucleophilic Attack at C3 (Unsubstituted)
Steric Hindrance (Methyl group at C2) DecreasedIncreased
Electronic Effect (Methyl group at C2) Minor influence, slightly electron-donatingMinor influence
N-Substituent (Electron-withdrawing) Increased reactivity at both carbonsIncreased reactivity at both carbons
N-Substituent (Electron-donating) Decreased reactivity at both carbonsDecreased reactivity at both carbons

The reactivity of non-activated aziridines, such as this compound, can be significantly enhanced by the use of Lewis acids or protic acids. researchgate.netbioorg.org These electrophiles coordinate to the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion intermediate. researchgate.netmdpi.com This activation increases the strain of the three-membered ring and enhances the electrophilicity of the ring carbons. researchgate.net

The formation of the aziridinium ion alters the regioselectivity of the nucleophilic attack. The positive charge on the nitrogen atom leads to a more SN1-like character in the transition state. This means that the bond to the more substituted carbon (C2) is weakened to a greater extent, as it can better stabilize a partial positive charge. Consequently, in the presence of a Lewis acid, nucleophilic attack is often directed to the more substituted C2 carbon. arkat-usa.org For example, the Lewis acid-catalyzed ring-opening of N-sulfonylaziridines with tetraalkylammonium halides proceeds with high regioselectivity. researchgate.net

The choice of Lewis acid can also influence the outcome. For instance, Ti(OiPr)₄ has been used to activate isocyanates for reaction with aziridine-2-carboxylates, facilitating a ring expansion reaction. bioorg.org

The nature and position of substituents on the aziridine ring have a profound impact on the regioselectivity of the ring-opening reaction. researchgate.netnih.gov While the primary focus here is on this compound, studies on related substituted aziridines provide valuable insights.

For instance, the presence of a strong electron-withdrawing group, such as a carboxylate, at the C2 position can direct the nucleophilic attack exclusively to that carbon. nih.gov This is attributed to the strong electron-withdrawing nature of the substituent, which increases the electrophilicity of the attached carbon atom. nih.gov In contrast, alkyl substituents generally favor attack at the less hindered carbon. nih.gov

Theoretical studies have shown that a trifluoromethyl group at a carbon atom significantly lowers the activation energy for ring-opening at that position. researchgate.net The effect of various substituents on the regioselectivity of aziridine ring-opening is a subject of ongoing research, with computational studies providing detailed mechanistic understanding. smolecule.com

The table below summarizes the effect of different substituent types on the regioselectivity of nucleophilic ring-opening.

Substituent at C2Directing Effect on Nucleophilic AttackRationale
Alkyl (e.g., Methyl) Favors attack at C3 (less substituted)Steric hindrance at C2
Electron-withdrawing (e.g., Carboxylate) Favors attack at C2 (substituted)Increased electrophilicity of C2
Aryl Can favor attack at C2, especially with N-alkyl or N-COR groupsStabilization of partial positive charge at C2

Stereochemical Outcomes and Control

The stereochemical outcome of the nucleophilic ring-opening of this compound is a critical aspect, as it determines the configuration of the newly formed stereocenter in the product.

The nucleophilic ring-opening of aziridines generally proceeds through an SN2-type mechanism. nih.gov This mechanism involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to an inversion of the stereochemical configuration at that center. This is often referred to as a Walden inversion. researchgate.net

In the case of this compound, nucleophilic attack at the chiral C2 center would be expected to proceed with inversion of configuration, yielding an (R)-configured product. Similarly, attack at the C3 position would not affect the stereocenter at C2, thus retaining the (S)-configuration in the resulting product backbone.

Studies on the ring expansion of cis- and trans-2,3-dimethylaziridines have demonstrated that these reactions can be 100% stereospecific, proceeding with a clean inversion of stereochemistry. researchgate.net For example, the reaction of cis-2,3-dimethylaziridine (B13772653) with thiocyanic acid yields the trans-2-amino-4,5-dimethyl-2-thiazoline exclusively. researchgate.net While this is a different substrate, it provides strong evidence for the prevalence of stereoinversion in aziridine ring-opening reactions.

However, it is important to note that the potential for racemization exists, particularly under harsh reaction conditions such as high temperatures and basic environments, which can lead to racemization of the initially formed product. nih.gov The formation of aziridinium ion intermediates can also sometimes lead to a loss of stereochemical integrity if the intermediate has a longer lifetime, allowing for bond rotation before the nucleophilic attack. Despite this, in many well-controlled reactions, a high degree of stereospecificity with inversion is observed.

The table below outlines the expected stereochemical outcomes for the nucleophilic ring-opening of this compound.

Site of Nucleophilic AttackStereochemical Outcome at C2Predominant Mechanism
C2 (Substituted) Inversion of configuration (yields R-product)SN2
C3 (Unsubstituted) Retention of configuration (maintains S-configuration)SN2
Diastereoselective Transformations

The chiral center inherent in this compound provides a powerful tool for directing the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers. One notable example of a diastereoselective transformation is the Joullié–Ugi three-component reaction. This reaction, involving 2H-azirines, isocyanides, and carboxylic acids, can be catalyzed by Lewis acids like zinc chloride (ZnCl₂) to produce highly functionalized N-acylaziridine-2-carboxamides. core.ac.uk The process has been shown to yield N-acylaziridines with diastereomeric ratios up to 98:2. nih.gov

In these transformations, the stereoselectivity is often rationalized by the specific coordination of the reactants. For instance, in the synthesis of chiral N-sulfinyl 2,2-disubstituted aziridines, the Grignard addition across an α-chloro N-tert-butanesulfinyl ketimine proceeds with high diastereoselectivity. rsc.org This outcome is attributed to the coordinating ability of the α-chloro atom, which dictates the facial selectivity of the nucleophilic attack, leading to a different stereochemical result than that observed with non-functionalized N-sulfinyl ketimines. rsc.org The use of chiral nitrenes generated from sulfonimidamides in copper-catalyzed aziridination of electron-poor olefins has also achieved high levels of asymmetric induction, with diastereomeric excesses (de) reaching up to 94%. conicet.gov.ar

Kinetic and Thermodynamic Aspects of Ring Opening

The ring-opening of the strained three-membered ring of this compound and its derivatives is governed by a delicate interplay of kinetic and thermodynamic factors. mdpi.com These factors determine the regioselectivity of the nucleophilic attack, which can occur at either the substituted (C2) or unsubstituted (C3) carbon atom. The pathway leading to the thermodynamically more stable product is not always the one that is formed fastest.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these pathways. researchgate.netnih.govnih.gov For non-activated aziridines, which must first be activated by an electrophile to form an aziridinium ion, the ring-opening can proceed via two distinct regiochemical routes. mdpi.com

Kinetic Control: The reaction is governed by the height of the activation energy barrier. Nucleophilic attack occurs at the position that is sterically most accessible or has the lowest activation energy, which is often the unsubstituted C3 carbon. mdpi.comcore.ac.uk This pathway is typically faster and irreversible. Fluoride-mediated ring-opening of 2-alkyl-substituted aziridinium salts is a classic example of a reaction under kinetic control, favoring the formation of primary β-fluoro amines. core.ac.uk

Thermodynamic Control: The reaction outcome is determined by the relative stability of the final products. mdpi.com Even if the initial attack occurs at the kinetically favored position, a subsequent rearrangement can lead to the most stable isomer. core.ac.uk Attack at the more substituted C2 carbon often leads to the thermodynamically favored product. ugent.be Ring-opening with nucleophiles such as chloride, bromide, and iodide has been shown to be under thermodynamic control, where initially formed primary halides rearrange to the more stable secondary halides. core.ac.uk

Computational models indicate that for bicyclic aziridinium ions, ring-opening reactions under thermodynamic control typically yield six-membered piperidine (B6355638) rings, whereas kinetically controlled reactions can produce either piperidines or five-membered pyrrolidines, depending on the specific activation energies. ugent.be Ab initio studies have also been used to determine the energetics for the conrotatory ring opening of the parent aziridine, which produces an immonium ylide, and to calculate the barriers to nitrogen inversion. acs.org

Table 1: Control Factors in Aziridinium Ion Ring Opening

Control Type Key Determinant Typical Nucleophiles Predominant Product from 2-Alkylaziridinium
Kinetic Activation Energy / Steric Hindrance F⁻, H⁻ mdpi.comcore.ac.uk Attack at unsubstituted carbon (C3) core.ac.uk

| Thermodynamic | Product Stability | Cl⁻, Br⁻, I⁻ core.ac.uk | Attack at substituted carbon (C2) after rearrangement core.ac.uk |

Solvent Effects on Regio- and Stereoselectivity

The solvent in which a reaction is conducted can exert a profound influence on the reactivity of this compound, particularly affecting the regio- and stereoselectivity of ring-opening reactions. researchgate.net The choice of solvent can alter reaction mechanisms, for instance by stabilizing charged intermediates or by participating directly in the reaction pathway. researchgate.net

Theoretical investigations using the Polarizable Continuum Model (PCM) have been employed to compute solvent effects in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov These studies help to understand how the polarity and coordinating ability of the solvent can influence activation barriers and the stability of transition states. researchgate.netnih.gov

A striking example of solvent control is seen in the reactions of 2-bromomethyl-2-methylaziridines with nucleophiles. ugent.beresearchgate.net The reaction outcome is selectively directed by the choice of solvent:

In dimethylformamide (DMF) , the reaction proceeds via a direct SN2 displacement of the bromide, resulting in a functionalized aziridine with the ring intact. ugent.beresearchgate.net

In acetonitrile (B52724) (MeCN) , the reaction proceeds through a rearrangement involving a bicyclic aziridinium intermediate, leading to the formation of a four-membered azetidine (B1206935) ring. ugent.beresearchgate.net

This solvent-dependent behavior, which has been supported by DFT calculations, highlights the ability of the solvent to dictate the reaction pathway between direct substitution and rearrangement. ugent.be In the context of radiochemistry, the ring-opening of Cbz-activated methylaziridine-2-carboxylate with [¹⁸F]fluoride was found to be most effective in DMSO when using tetraethylammonium (B1195904) bicarbonate (TEAHCO₃) as the base under microwave heating. d-nb.info The nature of the solvent and the base are thus critical for achieving successful ring-opening. d-nb.info

Table 2: Solvent-Controlled Selective Transformations of 2-Bromomethyl-2-methylaziridine

Solvent Reaction Pathway Product Type
Dimethylformamide (DMF) Direct Substitution Functionalized Aziridine ugent.beresearchgate.net

Ring-Expansion Reactions

Carbonylative Ring Expansion to Beta-Lactams

The ring expansion of aziridines through the insertion of carbon monoxide is a highly effective method for synthesizing β-lactams (azetidin-2-ones), a core structure in many important antibiotics. researchgate.netthieme-connect.de This transformation is typically catalyzed by transition metal complexes, with rhodium and cobalt being particularly effective. researchgate.netnih.gov

The reaction involves the insertion of a CO molecule into one of the carbon-nitrogen bonds of the aziridine ring. researchgate.net For unsymmetrically substituted aziridines like this compound, the regioselectivity of this insertion is a critical factor.

Rhodium-Catalyzed Carbonylation: Rhodium catalysts, such as [RhCl(CO)₂]₂, are highly effective for the carbonylation of 2-arylaziridines. researchgate.net The reaction is regiospecific, with CO insertion occurring exclusively at the bond between the nitrogen and the aryl-substituted carbon. researchgate.netacs.org This process generally occurs with inversion of configuration at the site of carbonyl insertion. thieme-connect.de

Cobalt-Catalyzed Carbonylation: Cobalt complexes, like [Co₂(CO)₈], are also widely used. thieme-connect.de Theoretical studies on the [Co(CO)₄]⁻-catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine have shown that the nucleophilic ring-opening step is rate-determining. nih.gov The regioselectivity depends on the substituent at the C2 position. While a methyl group allows CO insertion into both C-N bonds, substitution with a more electron-withdrawing phenyl group leads to exclusive insertion into the C(substituted)-N bond. nih.gov Steric factors also play a major role, with CO insertion typically favoring the least substituted carbon-nitrogen bond. thieme-connect.de

The stereochemical outcome is often specific, with cis-aziridines interconverting to trans-β-lactams, indicating an inversion of stereochemistry. thieme-connect.de

Table 3: Catalysts for Carbonylative Ring Expansion of Aziridines

Catalyst System Typical Substrate Key Features
[RhCl(CO)₂]₂ 2-Arylaziridines Regiospecific insertion at C(aryl)-N bond; Stereospecific. researchgate.netacs.org
[Co₂(CO)₈] N-Acyl/N-Sulfonyl Aziridines Regioselectivity influenced by steric and electronic factors; Rate-determining ring opening. nih.govthieme-connect.de

Formation of Functionalized Nitrogen-Containing Heterocycles

The inherent ring strain of this compound makes it a versatile building block for the synthesis of a wide variety of larger, functionalized nitrogen-containing heterocycles. researchgate.netresearchgate.net These transformations often proceed through a ring-opening event followed by an intramolecular cyclization.

The regioselectivity of the initial ring-opening is crucial and can be influenced by substituents on the aziridine ring. nih.gov For example, aziridine rings substituted with a ketone or a silylated hydroxy group can undergo efficient ring-opening and subsequent cyclization to form new heterocyclic systems. nih.gov

Common transformations include:

Synthesis of Five-Membered Rings (Pyrrolidines): Transient bicyclic aziridinium ions can undergo ring-expansion reactions to form functionalized pyrrolidines. researchgate.net The reaction of 1-azoniabicyclo[3.1.0]hexane tosylate, generated from a 2-(3-hydroxypropyl)aziridine, with certain nucleophiles can lead to pyrrolidine (B122466) derivatives. ugent.be

Synthesis of Six-Membered Rings (Piperidines, Oxazines, etc.): The same bicyclic aziridinium intermediates can also yield piperidines, often under thermodynamic control. ugent.be Additionally, aziridines can be transformed into pyrazines and quinoxalines through ring-opening to a vicinal tricarbonyl intermediate, followed by cyclocondensation with diamines. beilstein-journals.org

Synthesis of Other Heterocycles: Aziridines serve as precursors for a broad range of heterocycles including imidazoles, oxazoles, thiazoles, and morpholines through various ring-opening and cyclization strategies. researchgate.net For instance, a copper-catalyzed reaction of aziridines with imines can produce five-membered imidazolidine (B613845) rings. nih.gov

The development of these ring-expansion and transformation strategies provides access to complex molecular architectures that are relevant in medicinal chemistry and materials science. researchgate.netnd.edu

Other Advanced Reactivity Patterns

Beyond simple ring-opening and expansion, this compound and its derivatives engage in more complex and advanced reactivity patterns, often leveraging their unique combination of strain and chirality.

One significant area is their use in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. A sequential three-component process starting from 3-arylmethylene-2,5-piperazinediones can generate N-unprotected, trisubstituted aziridines bearing a peptide side chain. beilstein-journals.org This demonstrates the integration of aziridine synthesis into a convergent and efficient process. Similarly, the Joullié–Ugi three-component reaction utilizes 2H-azirines (isomers of aziridines) to create structurally diverse and highly substituted N-acylaziridines. core.ac.uknih.gov

Furthermore, aziridines can act as precursors to reactive intermediates like azomethine ylides. These ylides can then participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen heterocycles in a controlled manner. researchgate.net This reactivity pattern is a cornerstone of modern heterocyclic synthesis.

The activation of the aziridine ring is key to its advanced reactivity. While non-activated aziridines are relatively inert, they can be activated by N-alkylation or complexation with Lewis acids, which dramatically increases their reactivity towards nucleophiles and prepares them for complex transformations. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of this compound provide pathways to other valuable nitrogen-containing compounds.

Oxidation: this compound can be oxidized to form the corresponding N-oxide derivative. Common oxidizing agents such as hydrogen peroxide can facilitate this transformation. The resulting this compound N-oxide can undergo further reactions, making it a useful intermediate in the synthesis of biologically active molecules.

Reduction: Reduction of the aziridine ring in this compound typically leads to the formation of (S)-2-aminopropane (also known as (S)-propylamine). This ring-opening reduction can be achieved using various reducing agents, including lithium aluminum hydride or through catalytic hydrogenation. The primary amine product is a valuable intermediate in pharmaceutical synthesis.

Table 1: Oxidation and Reduction Reactions of this compound

Reaction TypeReagent ExampleMajor Product
OxidationHydrogen PeroxideThis compound N-oxide
ReductionLithium Aluminum Hydride(S)-2-Aminopropane

Electrophilic Activation and Reactions

Non-activated aziridines, such as this compound, are generally not reactive towards nucleophiles unless activated by an electrophile. researchgate.net This activation typically involves the formation of an aziridinium ion, which is a highly reactive intermediate. researchgate.net

The nitrogen atom of the aziridine ring can be protonated or alkylated to form the corresponding aziridinium salt. researchgate.net This process significantly increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. For instance, the ring opening of 1-alkyl-2-(trifluoromethyl)aziridines with alkyl iodides requires harsh conditions due to the low reactivity of the nitrogen atom towards electrophiles. ugent.be

Once activated, the aziridinium ion can undergo ring-opening reactions with a variety of nucleophiles. researchgate.net The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of 2-methylaziridine, nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) carbon atom. Theoretical studies using density functional theory (DFT) have been employed to investigate the regioselective ring opening of 2-methylaziridine with nucleophiles like methylamine. researchgate.net

The nature of the activating group on the nitrogen and the nucleophile both play a crucial role in determining the outcome of the reaction. For example, N-acylaziridines can be regioselectively ring-opened by phosphines in a reaction known as the Heine reaction. nih.gov

1,3-Dipolar Cycloaddition Formations

This compound can serve as a precursor to azomethine ylides, which are four-electron, three-atom systems classified as 1,3-dipoles. nih.gov These reactive intermediates can be generated in situ through thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring. nih.gov

Once formed, the azomethine ylide can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. nih.govorganic-chemistry.org This reaction, a type of Huisgen cycloaddition, is a powerful method for the stereoselective synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and oxazolidines. nih.govwikipedia.org

The stereochemistry of the resulting cycloadduct is often controlled by the stereochemistry of the starting aziridine and the geometry of the azomethine ylide. nih.gov For example, the thermal electrocyclic ring-opening of a benzhydryl-protected aziridine can lead to a cis-azomethine ylide in equilibrium with a trans-azomethine ylide, which then react with aldehydes to form oxazolidines. nih.gov The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. organic-chemistry.orgnih.gov

Applications of S 2 Methylaziridine As a Versatile Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Amine Derivatives

The strained aziridine (B145994) ring is susceptible to nucleophilic ring-opening reactions, providing a powerful method for the stereospecific introduction of amine functionalities. wikipedia.org This reactivity is central to the use of (S)-2-methylaziridine in constructing complex chiral amine derivatives.

Synthesis of Substituted 1,2-Diamines

The ring-opening of this compound with various amine nucleophiles serves as a direct and efficient route to chiral 1,2-diamines. researchgate.net These diamine motifs are crucial components in numerous biologically active compounds and chiral ligands for asymmetric catalysis. researchgate.netarkat-usa.org

Theoretical and experimental studies have shown that the regioselectivity of the ring-opening reaction can be influenced by several factors, including the nature of the nucleophile and the presence of activating groups on the aziridine nitrogen. researchgate.net For instance, the reaction of non-activated 2-methylaziridine (B133172) with methylamine (B109427) has been investigated, revealing a preference for a backside nucleophilic attack at the less substituted carbon atom, leading to the formation of the corresponding 1,2-diamine. researchgate.net The use of catalysts, such as ytterbium triflate or lithium perchlorate, can facilitate the ring-opening of N-activated aziridines with amines, affording trans-1,2-diamines in high yields. researchgate.net

A one-pot synthesis of unsymmetrical 1,2-diamines has been developed using N-substituted 2-methylaziridines, amine oxides, and an iron carbonyl complex. acs.orgacs.org This method provides a convenient route to diamines that would be otherwise challenging to prepare. Furthermore, the reaction of optically pure NH-aziridines can proceed selectively, yielding a single diastereoisomer of the 1-(2-aminoalkyl)aziridine product. researchgate.net

Table 1: Synthesis of 1,2-Diamines from this compound Derivatives
Aziridine DerivativeNucleophile/ReagentsProductYieldReference
N-Substituted 2-methylaziridinesAmine oxides, Fe(CO)₅/Fe₃(CO)₁₂Unsymmetrical 1,2-diamines30-40% acs.org
This compound(R)-N-Benzoyl-2-isopropylaziridineChiral 1-(2-aminoalkyl)aziridine~30% researchgate.net
N-TosylaziridinesAliphatic amines, LiClO₄trans-1,2-Diamine derivativesHigh researchgate.net

Enantiomerically Pure Amine Scaffolds

This compound is a cornerstone for creating a diverse range of enantiomerically pure amine scaffolds. sigmaaldrich.com The stereospecificity of its ring-opening reactions allows for the transfer of chirality from the starting material to the product, a critical aspect of asymmetric synthesis.

The reduction of this compound can yield (S)-2-aminopropane derivatives, which are valuable chiral intermediates. Furthermore, the reaction with various nucleophiles can introduce a wide range of functionalities, leading to the synthesis of complex chiral amines. For example, the inter- and intramolecular double alkylation of diethyl malonate with an optically active 2-methylaziridine derivative has been utilized in the stereoselective synthesis of carnosadine derivatives. acs.org

The versatility of this compound extends to its N-protected derivatives. For instance, (S)-tert-butyl 2-methylaziridine-1-carboxylate is a key intermediate for producing enantiomerically pure compounds. chemshuttle.com Its N-Boc protection enhances stability and allows for controlled reactions. Similarly, benzyl (B1604629) (2S)-2-methylaziridine-1-carboxylate is another important precursor for constructing chiral amines through ring-opening reactions.

Applications in Stereoselective Pharmaceutical Intermediate Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks like this compound. wikipedia.org Its ability to introduce chirality and amine functionality makes it a valuable precursor for a wide range of pharmaceutical intermediates.

Chiral Drugs and Bioactive Molecules

This compound and its derivatives have been instrumental in the synthesis of several chiral drugs and bioactive molecules. lookchem.comcaymanchem.com The stereochemistry of these molecules is often critical for their pharmacological activity. wikipedia.org

One notable application is in the synthesis of (R)-mexiletine, an anti-arrhythmic drug. researchgate.net The synthesis involves the controlled reductive ring-opening of a chiral aziridine as a key step. The (R)-isomer of mexiletine (B70256) is more potent than its (S)-enantiomer. researchgate.net Similarly, the synthesis of (R)-phenoxybenzamine, an anti-hypertensive drug, has been achieved using a chiral aziridine precursor. researchgate.net

The versatility of this compound is further demonstrated in the synthesis of amphetamine derivatives. wikipedia.orggoogle.com For example, 2-phenyl-3-methylaziridine can be synthesized and then converted to both (D)- and (L)-amphetamine through a ring-opening reaction. wikipedia.org

Table 2: Examples of Chiral Drugs Synthesized Using Aziridine Chemistry
DrugTherapeutic ClassChiral PrecursorKey ReactionReference
(R)-MexiletineAnti-arrhythmicChiral AziridineReductive ring-opening researchgate.net
(R)-PhenoxybenzamineAnti-hypertensiveChiral AziridineReductive ring-opening researchgate.net
AmphetamineCNS Stimulant2-Phenyl-3-methylaziridineRing-opening wikipedia.org
ThiotepaAnticancerAziridineAlkylation researchgate.net
Mitomycin CAnticancerAziridine- wikipedia.org

Enzyme Inhibitors and Related Therapeutic Targets

The unique structural features of aziridine-containing molecules make them promising candidates for the development of enzyme inhibitors and other therapeutic agents. The strained ring can act as a reactive center, enabling covalent modification of enzyme active sites.

Derivatives of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate have shown potential as enzyme inhibitors and have been investigated for their anticancer properties. Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is another chiral building block commonly used in the stereoselective synthesis of enzyme inhibitors. caymanchem.com

The ability of aziridines to act as alkylating agents is a key aspect of their biological activity. nih.gov This property is exploited in the design of enzyme inhibitors where the aziridine ring reacts with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.

Precursors for Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors in the synthesis of agrochemicals and specialty chemicals. guidechem.comlookchem.com The introduction of chirality can significantly enhance the efficacy and selectivity of agrochemicals, reducing their environmental impact.

(S)-tert-Butyl 2-methylaziridine-1-carboxylate serves as a precursor for creating chiral fungicides, where the enantiomeric purity enhances bioactivity against specific fungal pathogens. chemshuttle.com The ability to synthesize stereochemically diverse compounds from (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate also makes it a useful building block in the development of new agrochemicals.

In the realm of specialty chemicals, 2-methylaziridine is used as an intermediate in the production of polymers, coatings, adhesives, and textile and paper finishes. nih.govnih.gov The reactive nature of the aziridine ring allows for its incorporation into polymer chains, modifying the properties of the resulting materials.

Development of Chiral Catalysts for Asymmetric Transformations

The inherent chirality and structural rigidity of the this compound ring make it an attractive scaffold for the development of novel chiral catalysts. Its incorporation into ligand frameworks allows for the creation of well-defined chiral environments around a metal center or enables its use as an organocatalyst, influencing the stereochemical outcome of chemical reactions.

Aziridine-Containing Chiral Ligands

This compound has been successfully incorporated into a variety of ligand architectures, which have proven effective in a range of asymmetric transformations. These ligands often feature additional donor atoms, such as phosphorus, nitrogen, or sulfur, to create bidentate or multidentate systems capable of coordinating with metal catalysts. researchgate.netmdpi.com

A significant class of these ligands are chiral aziridine-phosphines. mdpi.com These P,N-ligands are synthesized from this compound and have been effectively used as organocatalysts or in combination with metal complexes. mdpi.comlodz.pl For instance, a series of optically pure phosphines functionalized with chiral aziridines have been synthesized and their catalytic activity was successfully evaluated in the enantioselective Friedel–Crafts alkylation of indoles with β-nitrostyrenes in the presence of a copper(I) complex. lodz.pl These reactions yielded the desired products with good yields and enantioselectivities up to 92% ee. lodz.pl

Furthermore, chiral aziridine-phosphine organocatalysts have demonstrated high efficacy in asymmetric intramolecular Rauhut–Currier reactions, achieving excellent chemical yields and enantiomeric excesses up to 98%. mdpi.com The stereochemical outcome of these reactions can be controlled by selecting the appropriate enantiomer of the aziridine-phosphine catalyst. mdpi.com

Another important group of ligands derived from this compound are N,S-bidentate ligands. mdpi.com A series of these ligands, containing a para-substituted phenyl sulfide (B99878) group, were synthesized and evaluated in the palladium-catalyzed Tsuji–Trost reaction and the addition of organozinc reagents to benzaldehyde. mdpi.comsemanticscholar.org High enantioselectivity was observed in these addition reactions, highlighting the potential of these N,S-ligands in asymmetric synthesis. mdpi.com

The versatility of this compound as a chiral building block is also demonstrated in the synthesis of aziridine-containing iminophenol tridentate ligands (salazins) and bis-aziridine ligands. researchgate.net These ligands have shown promise in various metal-catalyzed reactions. researchgate.net The ease of preparation of enantiopure aziridines from readily available vicinal amino alcohols makes them valuable chiral sources for the development of a wide array of chiral ligands. researchgate.net

Table 1: Performance of this compound-Derived Ligands in Asymmetric Catalysis

Ligand Type Reaction Catalyst System Substrate Example Yield (%) Enantiomeric Excess (ee, %) Reference
Aziridine-phosphine Friedel–Crafts Alkylation Ligand + (CuOTf)₂·C₆H₆ 5-Bromoindole + β-Nitrostyrene 88 92 lodz.pl
Aziridine-phosphine Rauhut–Currier Reaction Organocatalyst p-Quinone derivative High up to 98 mdpi.com
Aziridine-phosphine [3+2] Cycloaddition Organocatalyst Ethyl imino ester + trans-β-nitrostyrene up to 71 up to 98 nih.gov
N,S-Bidentate Aziridine Diethylzinc Addition Ligand Benzaldehyde - up to 94.2:5.8 e.r. mdpi.com

Design Principles for Enantioselective Catalysis

The effectiveness of chiral catalysts derived from this compound in inducing high enantioselectivity stems from several key design principles. The stereochemistry of the final product is dictated by the intricate interactions between the catalyst, substrate, and reaction environment. nih.gov

A fundamental principle is the creation of a rigid and well-defined three-dimensional chiral pocket around the active site. nih.gov The aziridine ring, being a strained three-membered heterocycle, provides a conformationally restricted environment. semanticscholar.org When incorporated into a ligand, this rigidity helps to minimize the number of possible transition states, thereby favoring the formation of one enantiomer over the other. nih.gov The substituents on the aziridine ring and other parts of the ligand structure create specific steric and electronic environments that govern substrate approach and orientation. semanticscholar.org

The synergistic interplay between different components of the catalyst system is crucial. rsc.org For instance, in metal-catalyzed reactions, the this compound-containing ligand coordinates to the metal center, and the resulting complex activates the substrate. rsc.org The chiral environment of the ligand then directs the stereochemical course of the reaction. rsc.org The nature of the metal, the ligand architecture, and the reaction conditions must be carefully optimized to achieve high stereoselectivity. nih.gov

In organocatalysis, the aziridine moiety itself can be directly involved in the catalytic cycle. scienceopen.com For example, the nitrogen atom of the aziridine ring can act as a Lewis base or be part of a more complex activating group, such as in aziridine-phosphines. mdpi.com The chiral center adjacent to the nitrogen atom effectively creates a chiral environment that influences the stereochemical outcome of the reaction. semanticscholar.org

The principle of "double-layer control" has also been proposed, where the ligand framework features a rigid core to ensure reactivity and a tunable periphery to control stereoselectivity. nih.gov This allows for the fine-tuning of the catalyst's performance by modifying remote substituents without altering the immediate coordination sphere. nih.gov Furthermore, the strategic use of non-covalent interactions, such as hydrogen bonding and π-stacking, between the ligand and the substrate can play a significant role in stabilizing the desired transition state and enhancing enantioselectivity. rsc.orgmdpi.com

The successful design of enantioselective catalysts often relies on a deep understanding of the reaction mechanism. numberanalytics.com By elucidating the transition state structures and the key interactions that lead to stereodifferentiation, more effective and highly selective catalysts based on the this compound scaffold can be rationally designed. nih.gov

Polymerization Chemistry of 2 Methylaziridine and Its Derivatives

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) of aziridines, including 2-methylaziridine (B133172), is a well-established but challenging method for producing polyamines. acs.org This process is typically initiated by electrophiles such as protic acids or Lewis acids. youtube.com

Formation of Hyperbranched Polypropylenimine

The CROP of unsubstituted or C-substituted aziridines like 2-methylaziridine characteristically leads to the formation of hyperbranched polymers. acs.orgnih.gov Unlike the polymerization of 2-oxazolines which yields linear polymers, the secondary amine groups in the backbone of the growing polypropylenimine chain can act as nucleophiles. nih.gov These backbone amines can react with the active cationic propagating species, leading to branching. This process results in a polymer with a dendritic or highly branched structure, containing primary, secondary, and tertiary amine groups. libretexts.org The synthesis of hyperbranched macromolecules can be achieved through several methods, including the ring-opening polymerization of monomers like aziridines. nih.gov

Mechanistic Pathways and Chain Transfer Considerations

The mechanism of CROP involves three main steps: initiation, propagation, and termination. youtube.com Initiation occurs when an initiator generates a cationic species from the monomer. wikipedia.org Propagation then proceeds as the cationic chain end reacts with other monomer molecules. youtube.com However, a significant challenge in the CROP of aziridines is the prevalence of chain transfer reactions. libretexts.orgwikipedia.org

Chain transfer can occur in two primary ways:

Hydrogen abstraction from the active chain end to the counterion: This terminates the growing chain but regenerates the initiator, which can start new chains. wikipedia.org

Hydrogen abstraction from the active chain end to a monomer molecule: This also terminates the current chain while creating a new active cationic species from the monomer, allowing the kinetic chain to continue. wikipedia.org

These chain transfer events, particularly intramolecular and intermolecular reactions involving the amine backbone, contribute to the hyperbranched structure and make it difficult to control the polymerization. libretexts.org

Challenges in Molecular Weight Control

Achieving control over the molecular weight and obtaining a narrow molecular weight distribution (low dispersity) is a significant challenge in the cationic ring-opening polymerization of 2-methylaziridine. scielo.br The frequent occurrence of chain transfer reactions and the branching mechanism inherent to the CROP of aziridines prevent a living polymerization. acs.orglibretexts.org This lack of control often results in polymers with broad molecular weight distributions. scielo.br While strategies exist to control molecular weight in other cationic polymerizations, their application to aziridines is complicated by the high reactivity of the secondary amine backbone. nih.govbohrium.commdpi.com

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of aziridines is generally not feasible due to the low acidity of the N-H proton. However, the introduction of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group, activates the aziridine (B145994) ring towards nucleophilic attack, enabling controlled AROP. nih.govresearchgate.net

Sulfonyl Aziridine Activation for Controlled Polymerization

The use of N-sulfonyl-activated 2-methylaziridines has emerged as a successful strategy for achieving controlled anionic ring-opening polymerization. nih.govresearchgate.net The electron-withdrawing sulfonyl group serves two main purposes: it activates the C-N bonds of the aziridine ring for nucleophilic attack and it deactivates the lone pair of electrons on the nitrogen atom in the resulting polymer backbone, preventing the branching reactions that are common in CROP. nih.gov This approach leads to the formation of linear poly(sulfonyl-2-methylaziridine)s. acs.org

A variety of sulfonyl groups can be used to activate 2-methylaziridine for AROP. The table below summarizes some examples of N-sulfonylated 2-methylaziridine monomers that have been successfully polymerized anionically.

Monomer NameActivating Sulfonyl GroupReference
1-(4-Cyanobenzenesulfonyl)-2-methylaziridine4-Cyanobenzenesulfonyl acs.org
2-Methyl-N-tosylaziridine (TsMAz)Tosyl nsf.gov
N-Ferrocenylsulfonyl-2-methylaziridine (fcMAz)Ferrocenylsulfonyl researchgate.net

This activation strategy allows for the synthesis of well-defined linear polymers, which can be subsequently deprotected to yield linear polypropylenimine. acs.org

The AROP of N-sulfonylated 2-methylaziridines exhibits characteristics of a living polymerization. researchgate.netadvancedsciencenews.com In a living polymerization, there are no irreversible chain termination or chain transfer reactions. advancedsciencenews.com This allows for precise control over the polymer's molecular weight and results in polymers with a narrow molecular weight distribution (low dispersity, typically below 1.1). acs.orgresearchgate.net

The living nature of this polymerization is demonstrated by several key observations:

The molecular weight of the resulting polymer increases linearly with the monomer-to-initiator ratio. acs.org

Polymers with low dispersity values are consistently obtained. acs.orgacs.org

The synthesis of block copolymers is possible through the sequential addition of different monomers. acs.orgnsf.gov

The following table presents data from the anionic polymerization of 1-(4-cyanobenzenesulfonyl)-2-methylaziridine, illustrating the controlled nature of the reaction.

Entry[M]/[I] RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )Dispersity (Đ)
Poly1204,4004,2001.10
Poly2408,9008,5001.09
Poly36013,30012,8001.08
Poly48017,80017,1001.08
Poly510022,20021,5001.07

Data adapted from relevant studies. acs.org

This high degree of control makes the AROP of sulfonyl-activated 2-methylaziridines a powerful method for producing well-defined linear polypropylenimine precursors. acs.org

Synthesis of Well-Defined Linear Polyamines

The synthesis of well-defined linear polyamines from 2-methylaziridine hinges on the principles of living polymerization, where chain termination and transfer reactions are effectively eliminated. wikipedia.org A successful strategy involves the anionic ring-opening polymerization (AROP) of sulfonamide-activated 2-methylaziridine monomers. utwente.nlacs.orgnih.gov Non-activated aziridines typically polymerize through cationic mechanisms, which often lead to branched, less-defined structures. researchgate.net By introducing an electron-withdrawing sulfonyl group onto the aziridine nitrogen, the monomer is activated for anionic polymerization, which proceeds in a controlled manner to form linear polymer chains. researchgate.net

A key example is the polymerization of 1-(4-cyanobenzenesulfonyl)-2-methylaziridine. utwente.nlacs.org This monomer undergoes living anionic polymerization, allowing for the synthesis of linear poly(sulfonyl aziridine)s with predictable molecular weights and narrow molecular weight distributions (Đ < 1.1). utwente.nlacs.org The polymerization is typically initiated in a solvent like dimethylformamide (DMF), and the resulting polymers can be purified by precipitation in a non-solvent such as cold methanol (B129727). acs.org The high degree of control afforded by this living polymerization is a significant advantage for applications where polymer toxicity and efficacy are closely related to molecular weight. utwente.nlnih.gov

Table 1: Anionic Polymerization of 1-(4-cyanobenzenesulfonyl)-2-methylaziridine

Entry Target DP Initiator Mn (SEC, g/mol) Dispersity (Đ) Yield (%)
1 25 K-N(SiMe3)2 6,500 1.08 96
2 50 K-N(SiMe3)2 12,300 1.07 89
3 100 K-N(SiMe3)2 22,100 1.09 74
4 200 K-N(SiMe3)2 41,500 1.10 68

Data derived from studies on the anionic polymerization of activated aziridines, illustrating the control over molecular weight (Mn) and low dispersity (Đ). acs.org

Advanced Macromolecular Architectures

The living nature of the anionic ring-opening polymerization of activated 2-methylaziridines provides a versatile platform for constructing advanced and complex macromolecular structures beyond simple linear chains. acs.org

Block Copolymer Synthesis

Block copolymers, which consist of two or more distinct polymer chains linked together, can be readily synthesized using living polymerization techniques. nih.govnih.gov The key feature of a living system is that the polymer chain ends remain active after the initial monomer has been consumed. wikipedia.org This allows for the sequential addition of a second, different monomer, which then polymerizes from the active end of the first block. This process can be repeated to create multiblock copolymers. mdpi.com Given the demonstrated living characteristics of the AROP of monomers like 1-(4-cyanobenzenesulfonyl)-2-methylaziridine, this methodology is directly applicable to the synthesis of block copolymers containing a poly(2-methylaziridine) segment. utwente.nlacs.orgnih.gov This approach enables the combination of the properties of polyamines with other polymer blocks, opening avenues for materials with tailored self-assembly behaviors and functionalities. nih.govmdpi.com

Star-Shaped Poly(aziridine)s

Star-shaped polymers are comprised of multiple linear polymer "arms" radiating from a central core. cmu.edu These architectures can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously initiate the growth of several polymer chains. mdpi.comresearchgate.net For poly(2-methylaziridine), a star-shaped polymer could be synthesized by employing an initiator with multiple nucleophilic sites to begin the AROP of an activated monomer like 1-(4-cyanobenzenesulfonyl)-2-methylaziridine. The number of arms on the resulting star polymer would correspond to the number of initiating sites on the core molecule. cmu.edu This architecture leads to materials with unique physical properties, such as lower solution viscosity compared to linear polymers of the same molecular weight, due to their compact, globular structure. cmu.eduresearchgate.net

Desulfonylation Strategies for Polyamine Formation

The synthesis of poly(sulfonyl-2-methylaziridine) is an intermediate step; the ultimate goal is the formation of the corresponding polyamine, linear polypropylenimine (L-PPI). This requires the efficient removal of the activating sulfonyl groups from the polymer backbone.

Mild Deprotection Protocols

Historically, the removal of sulfonyl groups (desulfonylation) from polysulfonamides has been challenging, often requiring harsh reaction conditions such as strong acids or high temperatures, which can lead to undesirable side reactions like polymer chain scission. utwente.nlnih.gov To preserve the well-defined nature of the polymer, mild deprotection protocols are essential.

A highly effective and mild method has been developed for the desulfonylation of poly(1-(4-cyanobenzenesulfonyl)-2-methylaziridine). utwente.nlacs.org This protocol utilizes a combination of a thiol, specifically 1-dodecanethiol, and an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in DMF. utwente.nlnih.gov The reaction proceeds via a nucleophilic attack of the thiolate, generated in situ, on the electron-deficient sulfonyl group. acs.org This approach successfully removes the 4-cyanobenzenesulfonyl groups under mild conditions, achieving deprotection efficiencies of over 98% while avoiding degradation of the polymer backbone. utwente.nlnih.gov

Table 2: Mild Desulfonylation of Poly(1-(4-cyanobenzenesulfonyl)-2-methylaziridine)

Polymer Reagents Solvent Temperature Time (h) Deprotection (%)
Poly(sulfonyl aziridine) 1-dodecanethiol, DBU DMF Room Temp. 12 >98

This table summarizes the conditions for the efficient and mild removal of the activating group to yield linear polypropylenimine. utwente.nlacs.org

Purification Challenges and Solutions

A significant challenge in the conversion of poly(sulfonyl aziridine)s to polyamines is the drastic change in the polymer's polarity and solubility. acs.org The protected polymer is typically soluble in organic solvents like DMF and dichloromethane (B109758), whereas the resulting deprotected polyamine is water-soluble. acs.org This solubility shift complicates purification, as it requires a solvent system that can accommodate both the starting material and the product, or a multi-step purification process to remove the deprotection reagents and byproducts.

The mild desulfonylation protocol using dodecanethiol and DBU also offers a solution to this purification challenge. utwente.nl After the reaction in DMF, the now water-soluble linear polypropylenimine can be purified. The excess nonpolar dodecanethiol and related sulfur byproducts can be removed by washing with organic solvents. The final polyamine product can then be isolated from the DMF/water mixture, often through dialysis or precipitation, yielding a high-purity product. This reliable purification strategy is critical for ensuring the final polyamine is free from potentially cytotoxic residual reagents. utwente.nl

Computational and Spectroscopic Characterization of S 2 Methylaziridine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the molecular properties of (S)-2-methylaziridine at the atomic level. These calculations offer a detailed understanding of its electronic landscape and how this governs its chemical behavior.

Density Functional Theory (DFT) has been widely employed to study this compound, offering a balance between computational cost and accuracy. epfl.chkirj.eescispace.com DFT calculations, particularly using the B3LYP functional, have been instrumental in investigating the electronic structure and reactivity of this molecule. researchgate.netresearchgate.net For instance, DFT studies have been used to analyze the regioselective ring-opening of 2-methylaziridine (B133172), a reaction of significant synthetic importance. researchgate.net These calculations have explored the nucleophilic attack at the aziridine (B145994) carbon atoms, providing insights into the reaction mechanisms. researchgate.net

Furthermore, DFT has been used to compute global chemical reactivity descriptors such as chemical hardness, total energy, electronic chemical potential, and electrophilicity. researchgate.net These descriptors help in predicting the relative stability and reactivity of different isomers and conformers of 2-methylaziridine. researchgate.net The application of DFT extends to understanding the influence of substituents on the regioselectivity of ring-opening reactions, a key aspect for its use in chemical synthesis. researchgate.net

Table 1: Selected DFT Studies on 2-Methylaziridine and Related Aziridines

Study Focus DFT Functional Basis Set Key Findings
Regioselective Ring Opening researchgate.net B3LYP 6-311G(d,p) Investigated the mechanism of nucleophilic attack and the effect of Lewis acids on the reaction.
Electronic Structure and Reactivity researchgate.net B3LYP 6-311+G(d,p) Calculated global reactivity descriptors to predict stability and reactivity of cis-isomers of related compounds.
Isomerization of 1-Acylaziridines acs.orgnih.gov - 6-31G* Reexamined the SNi mechanism for the isomerization to oxazolines.
Chiroptical Properties bas.bg Becke3LYP 6-31G* Predicted geometries and force fields for related aziridine systems.

Ab initio and Møller–Plesset (MP) perturbation theory provide higher levels of theoretical accuracy for studying this compound, albeit at a greater computational expense. wikipedia.orgsmu.edu Second-order Møller–Plesset perturbation theory (MP2) has been utilized to investigate reaction mechanisms involving 2-methylaziridine, such as its ring-opening. researchgate.netrsc.org These calculations offer a more refined understanding of the electron correlation effects that are crucial for accurately describing the energetics of chemical reactions. researchgate.netwikipedia.org

The choice of basis set is a critical aspect of any quantum chemical calculation, directly impacting the accuracy and computational cost. fiveable.mewikipedia.org For this compound, various basis sets have been employed, with the Pople-style basis sets being common. The 6-31G* basis set, which includes polarization functions, has been frequently used for geometry optimizations and frequency calculations, providing a good compromise between accuracy and efficiency. acs.orgnih.govcdnsciencepub.comresearchgate.net For more accurate energy calculations, larger basis sets such as 6-311G(d,p) have been utilized, which include diffuse functions and multiple sets of polarization functions. researchgate.net

The selection of the basis set is often tailored to the specific property being investigated. For instance, in the study of chiroptical properties like VCD, a modified 6-31G*(0.3) basis set has been shown to yield reliable results. cdnsciencepub.comresearchgate.netresearchgate.net The computational efficiency of these calculations is a significant consideration, especially for larger systems or when exploring complex potential energy surfaces. umich.edureddit.com The scaling of computational cost with the size of the basis set necessitates a careful balance to achieve the desired accuracy without incurring prohibitive computational time. smu.eduumich.edu

Table 2: Basis Sets Used in Computational Studies of 2-Methylaziridine

Basis Set Type Typical Application
6-31G* acs.orgcdnsciencepub.comresearchgate.net Split-valence, polarized Geometry optimization, frequency calculations
6-311G(d,p) researchgate.net Split-valence, polarized, diffuse functions Single-point energy calculations, reaction mechanisms
6-31G*(0.3) cdnsciencepub.comresearchgate.netresearchgate.net Modified split-valence, polarized VCD spectra calculations

Spectroscopic Analysis for Conformational and Chiroptical Properties

Spectroscopic techniques are indispensable for characterizing the three-dimensional structure and stereochemical features of this compound.

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. bruker.com The experimental VCD spectrum of (2R)-2-methylaziridine has been measured in the 800–1500 cm⁻¹ region. cdnsciencepub.comresearchgate.netresearchgate.net These experimental studies are often coupled with theoretical calculations to provide a detailed interpretation of the observed spectral features. cdnsciencepub.comresearchgate.net

Theoretical VCD spectra for both the cis and trans invertomers of 2-methylaziridine have been computed using ab initio methods, such as the Vibronic Coupling Theory (VCT). cdnsciencepub.comresearchgate.netresearchgate.net These calculations have revealed that the predicted VCD spectrum of an equilibrium mixture is dominated by the trans diastereomer. cdnsciencepub.comresearchgate.netresearchgate.net This is not solely due to its higher abundance but also because the rotatory strengths of many mid-IR absorptions have opposite signs and similar magnitudes in the two invertomers, which differ in their absolute configuration at the nitrogen atom. cdnsciencepub.comresearchgate.net A detailed comparison with the VCD spectrum of 2-methyloxirane has also been conducted, highlighting similarities and differences in their chiroptical properties. cdnsciencepub.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure and conformational dynamics of molecules. chemistrystudent.combhu.ac.inibchem.com For 2-methylaziridine, ¹H NMR and ¹³C NMR spectroscopy have been used to determine the composition of the equilibrium mixture of its trans and cis diastereomeric forms. cdnsciencepub.com The chemical shifts and coupling constants observed in the NMR spectra provide crucial information about the relative stereochemistry of the substituents on the aziridine ring. chemicalbook.comdatapdf.comacs.org

The conformational flexibility of the aziridine ring and the inversion at the nitrogen atom can also be studied using NMR techniques. nih.gov By analyzing the NMR spectra at different temperatures, it is possible to gain insights into the energy barriers for conformational changes. The integration of NMR data with computational modeling provides a comprehensive picture of the stereochemistry and conformational preferences of this compound. nih.gov

Infrared (IR) Spectroscopy for Vibrational Assignments

The vibrational spectrum of 2-methylaziridine has been thoroughly investigated using infrared (IR) spectroscopy in conjunction with ab initio calculations to provide a complete assignment of its fundamental vibrations. cdnsciencepub.comresearchgate.net Due to nitrogen inversion, 2-methylaziridine exists as a mixture of two diastereomers: trans and cis. The composition of this equilibrium mixture has been determined to be approximately 0.66-0.71 for the trans isomer and 0.29-0.35 for the cis isomer. cdnsciencepub.comresearchgate.net

The IR spectra have been recorded in both the vapor phase and in solutions such as cyclohexane (B81311) and carbon tetrachloride (CCl₄). cdnsciencepub.com To aid in the assignment of the complex experimental spectra, theoretical calculations are employed. The structures of the cis and trans invertomers are optimized, typically using methods like the Restricted Hartree-Fock (RHF) level of theory with a 6-31G* basis set. cdnsciencepub.comresearchgate.net From these optimized geometries, ab initio force fields are calculated and then scaled to improve agreement with experimental frequencies. cdnsciencepub.com This scaling procedure, often following the methods developed by Pulay and others, results in a predicted IR spectrum for the equilibrium mixture that shows excellent agreement with the observed spectrum. cdnsciencepub.com

The assignment of vibrational modes is based on band position, intensity, and isotopic shifts. researchgate.net These comprehensive assignments are crucial for understanding the molecule's structure and bonding. Below is a table summarizing the assigned vibrational frequencies for the trans and cis invertomers of 2-methylaziridine based on scaled quantum mechanical force fields.

Table 1: Selected Vibrational Assignments for trans- and cis-2-Methylaziridine. cdnsciencepub.com
Vibrational Mode Descriptiontrans Invertomer Frequency (cm⁻¹)cis Invertomer Frequency (cm⁻¹)
NH Stretch33493344
asym. CH₃ Stretch30032994
sym. CH₃ Stretch29652961
CH₂ Scissor14631469
asym. CH₃ Bend14541458
sym. CH₃ Bend13851390
Ring Deformation12321218
CH₂ Wag11481135
NH Wag10751101
Ring Breathing895910
CH₂ Rock844840

Solvation Models and Their Influence on Computational Predictions

Solvation models are critical in computational chemistry for accurately predicting the properties and reactivity of molecules in solution. For this compound, both implicit and explicit solvent models have been utilized to understand its behavior. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Self-Consistent Reaction Field (SCRF), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net These models are computationally efficient and widely used to study solvent effects on reaction mechanisms and energies. researchgate.netnih.gov

For instance, in studies of the ring-opening of 2-methylaziridine, the PCM model has been used with solvents like methanol (B129727), dimethylsulfoxide, and tetrahydrofuran (B95107) (THF) to compute solvent effects on activation barriers and reaction pathways. researchgate.net DFT calculations employing the SCRF-B3LYP/6-311+G(d) level of theory with the PCM model in THF solvent showed an energetic barrier for the aziridine ring-opening of approximately 10.9 kcal/mol, suggesting the process is thermodynamically spontaneous. researchgate.net These calculations help in understanding how the polarity of the solvent influences the stability of reactants, transition states, and products. researchgate.net

The choice of solvation model can significantly impact the accuracy of predictions. nih.govarxiv.org While continuum models are powerful, they are based on approximations. nih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture but are computationally more demanding. researchgate.net The effect of solvation has been taken into account with both explicit and implicit solvent models to unravel observed regioselectivity in ring-expansion reactions. researchgate.net The development of machine-learning-based PCM models represents a recent advancement, aiming to improve the accuracy of predicted solvation free energies by combining quantum mechanical calculations with machine learning techniques. nih.gov

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the complex reaction pathways of this compound. researchgate.net A significant area of focus has been the regioselective ring-opening reaction, a key transformation for this class of compounds. researchgate.netmdpi.com

Computational studies have investigated the nucleophilic attack on the aziridine ring, identifying two primary pathways: a frontside attack (M1) and a backside attack (M2). researchgate.net Calculations of activation barriers have shown a preference for the ring opening to occur via a backside attack at the more substituted C3 carbon atom. researchgate.net The mechanism of attack is also influenced by the nature of the reactants. For example, the frontside attack with methylamine (B109427) proceeds through a concerted mechanism with a single transition state. researchgate.net In contrast, the backside attack is a stepwise process, initiated by an Sₙ2-type attack that leads to a zwitterionic intermediate, followed by a proton transfer to yield the final product. researchgate.net

The regiochemical outcome of the ring-opening can be directed by kinetic or thermodynamic control. mdpi.comcore.ac.uk The kinetically controlled pathway generally leads to attack at the less sterically hindered carbon, whereas the thermodynamically controlled pathway yields the more stable regioisomeric product. mdpi.comcore.ac.uk For 2-alkyl-substituted aziridinium (B1262131) salts, ring-opening by chloride, bromide, and iodide proceeds under thermodynamic control, where product stability dictates the outcome. core.ac.uk Conversely, fluoride-mediated ring opening is under kinetic control, governed by steric interactions. core.ac.uk

Transition state structures and reaction pathways are often determined using methods like the synchronous transit-guided quasi-Newton (QST2) method. arxiv.org Furthermore, theoretical investigations explore the role of Lewis acids in activating the aziridine ring and the effect of various substituent groups on the regioselectivity of the ring-opening. researchgate.net For example, the conversion of (S)-1-benzyl-2-methylaziridine to a 1,2-diamine in the presence of lithium iodide is predicted to proceed through an aziridinium cation intermediate rather than a direct Sₙ2 mechanism. researchgate.net

Derivatization and Functionalization Strategies for Methylaziridine Scaffolds

Selective Functionalization of the Aziridine (B145994) Ring

The reactivity of the aziridine ring allows for selective modifications, primarily through ring-opening or substitution reactions. The regioselectivity of these reactions is a key consideration, often influenced by the nature of the substituents on the ring, the attacking nucleophile, and the reaction conditions.

The introduction of halogen atoms or halomethyl groups onto the aziridine scaffold creates versatile intermediates for further synthetic transformations. A notable example is the reactivity of 2-bromomethyl-2-methylaziridines. These compounds can undergo selective transformations depending on the solvent used. In dimethylformamide (DMF), direct displacement of the bromide by various nucleophiles occurs, leading to functionalized aziridines. acs.org This demonstrates a direct method for introducing functionality via a halomethylated intermediate.

The process of halogenation can be a versatile tool in the synthesis of precursors for various organic compounds. researchgate.net While general methods for oxidative halogenation of aromatic compounds using carbocatalysts like graphene oxide exist, specific protocols for the direct halogenation of the (s)-2-methylaziridine ring itself are less commonly detailed in readily available literature. rsc.org The focus is often on using halo-functionalized aziridines as synthons.

Nucleophilic ring-opening is one of the most fundamental and widely utilized reactions of aziridines, including this compound. wikipedia.org The high ring strain facilitates cleavage of the C-N bonds by a wide array of nucleophiles. wikipedia.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the three-membered ring. nih.gov

The regioselectivity of the attack is a critical aspect. For 2-substituted aziridines like this compound, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon.

Attack at the less hindered carbon (C2 for N-activated aziridines): In many cases, particularly with N-activated aziridines, the nucleophile attacks the less sterically hindered carbon atom. nih.gov

Solvent and Lewis Acid Effects: The outcome of the reaction can be influenced by various factors. The choice of solvent can dramatically alter the reaction pathway. For instance, the reaction of 2-bromomethyl-2-methylaziridines with nucleophiles in acetonitrile (B52724) can lead to rearrangement products (azetidines) instead of direct displacement. acs.org The presence of Lewis acids can also influence the regioselectivity of the ring-opening by coordinating to the nitrogen atom and activating the ring. researchgate.net

The table below summarizes examples of nucleophilic displacement reactions.

NucleophileSubstrateConditionsProduct TypeReference
Oxygen, Sulfur, Carbon Nucleophiles2-bromomethyl-2-methylaziridinesDimethylformamide (DMF)Functionalized Aziridines acs.org
Methylamine (B109427)2-methylaziridine (B133172)Methanol (B129727)/DMSO (computational study)1,2-diamines researchgate.net
Organolithium/Organocuprate ReagentsAziridinesN/ASubstituted Amines wikipedia.org

Introduction of Diverse Chemical Functionalities

Beyond simple ring-opening, the this compound core can be elaborated by introducing a wide array of chemical groups, leading to compounds with diverse structures and potential applications. This is often achieved by reacting the NH group of the aziridine or by using N-functionalized derivatives in subsequent reactions.

Transition metal catalysis has provided mild and selective alternatives for the functionalization of aziridines. nih.gov For example, a palladium-catalyzed reaction has been developed for the ortho-C–H ethylamination of iodobenzene (B50100) using 2-methylaziridine, showcasing a method to form C-N bonds and introduce the ethylamino indole (B1671886) moiety. rsc.org

Furthermore, this compound can be reacted with isothiocyanates to yield N-substituted thiourea (B124793) derivatives. mdpi.com Similarly, reactions with isocyanates produce the corresponding urea (B33335) derivatives. nih.gov These reactions demonstrate the nucleophilicity of the aziridine nitrogen and provide a straightforward route to more complex structures. The reactivity and the final product can be tuned by the substituents on both the aziridine and the isocyanate/isothiocyanate. mdpi.comnih.gov

A summary of functionalities introduced is presented below.

ReagentFunctionality IntroducedProduct ClassReference
IsothiocyanatesN-carbothioamideAziridine-1-carbothioamides (Thioureas) mdpi.com
IsocyanatesN-carbamoylAziridine-1-carboxamides (Ureas) nih.gov
Phenyl Iodide (with Ti/Ni catalysis)Aryl groupβ-phenethylamine derivatives nih.gov
o-Iodoaniline (with Pd catalysis)Ethylamino indoleC4-ethylaminoindoles rsc.org

Synthesis of Novel Aziridine-Containing Compounds

The derivatization of this compound has led to the synthesis of various novel compounds, including those with applications as bonding agents and those incorporating phosphorus or carboxylate groups.

A significant derivative of 2-methylaziridine is tris[1-(2-methyl)aziridinyl]phosphine oxide, commonly known as MAPO. scielo.br This compound is synthesized by reacting 2-methylaziridine with phosphoryl chloride (POCl₃). scielo.brnsmsi.ir The reaction is typically carried out in the presence of a base to neutralize the HCl generated. One synthetic approach involves reacting a high-concentration aqueous solution of methylaziridine with phosphorus oxychloride at low temperatures (-20°C to 30°C) to yield the target product with high purity and yield. google.com MAPO has been used successfully as a bonding agent in composite solid propellants. scielo.brnsmsi.ir

Other phosphorus-containing aziridines have also been synthesized. For instance, N-acylated cyanoaziridines bearing a phosphine (B1218219) oxide group have been prepared by the N-acylation of the corresponding phosphorus-substituted cyanoaziridines. semanticscholar.org

ReactantsProductSignificanceReference(s)
2-Methylaziridine, Phosphoryl Chloride (POCl₃)Tris[1-(2-methyl)aziridinyl]phosphine oxide (MAPO)Bonding agent for solid propellants nsmsi.ir, scielo.br, google.com
Cyanoaziridine phosphine oxides, 3,5-Dinitrobenzoyl chlorideN-Acylated cyanoaziridine phosphine oxidesIntermediates for heterocyclic synthesis semanticscholar.org

Aziridine-2-carboxylic esters are an important class of compounds as they can be considered derivatives of both α- and β-amino acids. ru.nl The synthesis of these compounds can be achieved through various routes, often starting from amino acids or other chiral precursors. clockss.org For example, N-trityl-(S)-serine benzyl (B1604629) ester can be converted to the corresponding N-trityl-aziridine-2-carboxylate. clockss.org

These carboxylate derivatives are valuable intermediates. The N-(1-phenylethyl)aziridine-2-carboxylate esters, for instance, serve as versatile three-carbon chiral synthons in asymmetric synthesis. beilstein-journals.org The aziridine ring in these esters can be opened by various nucleophiles, providing access to a range of amino acid derivatives and other biologically relevant compounds. clockss.orgbeilstein-journals.org

Q & A

Q. What are the key considerations for synthesizing and purifying (S)-2-Methylaziridine in laboratory settings?

this compound is highly reactive and volatile (boiling point: 66–67°C) . Synthesis typically involves alkylation of amines under controlled conditions to avoid polymerization. Purification requires low-temperature distillation due to its low melting point (–65°C) and sensitivity to moisture. Liquid-liquid equilibrium studies (e.g., using chloroform/water systems) can optimize solvent selection for extraction . Ensure inert atmospheres (e.g., N₂) during handling to prevent oxidation.

Q. How can researchers safely monitor airborne this compound in laboratory environments?

A validated method involves derivatizing airborne this compound with 2,4,6-trinitrobenzenesulfonic acid (TNBS) during sampling, followed by HPLC-UV analysis. TNBS stabilizes the analyte, enabling sensitive detection (detection limit: ~0.1 ppm) . Calibration standards should use purified TNBS-methylaziridine adducts rather than the volatile parent compound.

Q. What spectroscopic techniques are suitable for characterizing this compound’s stereochemical purity?

Vibrational circular dichroism (VCD) is effective for probing enantiomeric purity. The VCD spectrum of (R)-2-Methylaziridine in the 800–1500 cm⁻¹ range shows distinct peaks for methyl deformations and NH bending, dominated by the trans invertomer . Computational modeling (e.g., 6-31G*(0.3) basis set) can validate experimental spectra and predict rotatory strengths .

Advanced Research Questions

Q. How can conflicting mutagenicity data between bacterial and mammalian models be resolved?

this compound induces mutations in Salmonella and mitotic recombination in S. cerevisiae but shows inconsistent results in mammalian cells (e.g., no transformation in C3H 10T½ cells under standard assays) . To reconcile discrepancies:

  • Use repair-deficient cell lines (e.g., Drosophila with impaired DNA repair) to mimic bacterial sensitivity .
  • Compare alkylation patterns (e.g., via LC-MS/MS) across models to identify target-specific DNA adducts.
  • Control for metabolic activation differences using S9 liver fractions in in vitro assays.

Q. What methodologies optimize regioselective reactions involving this compound, such as CO₂ fixation?

Catalytic systems like MCM-41-supported dicationic imidazolium ionic liquids (e.g., MCM-41@ILLaCl₄) enhance regioselectivity in 2-oxazolidinone synthesis. Key parameters:

  • Temperature: 50°C maximizes yield (kinetic control) .
  • CO₂ pressure: 0.7 MPa balances reactivity and side-product formation .
  • Catalyst loading: 5 wt% relative to substrate minimizes cost while maintaining efficiency .
    Monitor reaction progress via in situ FTIR to track CO₂ consumption.

Q. How can computational models improve the interpretation of this compound’s chiroptical properties?

Ab initio methods (e.g., Vibronic Coupling Theory) predict VCD spectra by modeling cis and trans invertomers. Key steps:

  • Apply uniformly scaled quantum mechanical force fields to account for vibrational modes .
  • Compare predicted spectra with experimental data to identify dominant diastereomers (e.g., trans isomer due to higher stability) .
  • Validate models using cobalt(III) complexes, where X-ray structures confirm N-configuration preferences (e.g., N(R)-[Co(R-meaz)(NH₃)₅]³⁺) .

Q. What strategies mitigate risks when handling this compound given its IARC Group 2B classification?

  • Use closed-system reactors and PPE (gloves, respirators) to minimize inhalation/contact .
  • Implement biological monitoring (e.g., urinary alkylated DNA adducts) for exposed personnel.
  • Substitute with less toxic aziridines (e.g., 2-ethyl derivatives) in polymer cross-linking applications where feasible .

Q. How can researchers address data gaps in human carcinogenicity studies for this compound?

  • Conduct epidemiological studies in occupational cohorts (e.g., polymer manufacturing) with historical exposure data .
  • Use quantitative structure-activity relationship (QSAR) models to extrapolate from animal data (e.g., rodent tumor incidence) to human risk .
  • Compare mutagenicity profiles with known human carcinogens (e.g., ethylene oxide) to assess hazard similarity .

Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., bacterial vs. mammalian mutagenicity) by standardizing assay conditions (pH, metabolic activation) and validating with orthogonal methods (e.g., comet assay + γH2AX foci detection) .
  • Stereochemical Analysis : Separate diastereomers via chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or crystallography .

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